4,4'-Sulfonyldibenzoic acid

Übersicht

Beschreibung

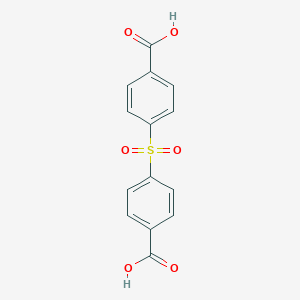

4,4’-Sulfonyldibenzoic acid is a chemical compound with the formula C14H10O6S. It has a molecular weight of 306.291 .

Synthesis Analysis

The synthesis of 4,4’-Sulfonyldibenzoic acid has been reported in several studies. For instance, it has been used to synthesize a new metal–organic framework (MOF) under solvothermal conditions . Another study reported its use in the synthesis of poly(aryl sulfone benzimidazole) and its copolymers .Molecular Structure Analysis

The molecular structure of 4,4’-Sulfonyldibenzoic acid consists of two benzoic acid groups connected by a sulfonyl group .Physical And Chemical Properties Analysis

4,4’-Sulfonyldibenzoic acid is a solid compound with a melting point greater than 350 °C . It is soluble in dimethylformamide . Its density is predicted to be 1.509 g/cm3 .Wissenschaftliche Forschungsanwendungen

Composite Host Lattices

Wu et al. (2018) studied inclusion compounds of 4,4'-sulfonyldibenzoate anions and tetrapropylammonium cations with water and boric acid. These compounds exhibit different structures due to the ancillary small molecules, highlighting the significance of these molecules in crystal structure formation (Wu, Zeng, & Yang, 2018).

Coordination Frameworks

Xiao et al. (2011) created a three-dimensional metal-organic framework using cadmium salt and 4,4′-sulfonyldibenzoic acid. This framework, with its unique twofold interpenetrating rutile network, demonstrates potential in structural chemistry (Xiao et al., 2011).

Hydrogen-Bonded Ribbons

Yang et al. (2020) synthesized novel inclusion compounds using 4,4’-sulfonyldibenzoic anion and boric acid. These compounds form hydrogen-bonded ribbons with distinct layer frameworks and 3D networks, influenced by water molecules (Yang, Zhang, Xia, & Li, 2020).

Lanthanide(III) Coordination Polymers

Łyszczek et al. (2015) investigated lanthanide(III) coordination polymers with 4,4′-sulfonyldibenzoic acid. These complexes exhibit red and green luminescence and have potential in luminescent applications (Łyszczek, Ostasz, Bartyzel, & Lipke, 2015).

Xe Adsorption in MOFs

Banerjee et al. (2017) evaluated microporous metal–organic frameworks (MOFs) constructed with 4,4′-sulfonyldibenzoic acid for their xenon gas adsorption properties. This research is particularly relevant in nuclear reprocessing conditions (Banerjee, Elsaidi, & Thallapally, 2017).

New Al-MOFs with Intralayer Porosity

Reimer et al. (2015) synthesized a new metal-organic framework using 4,4'-sulfonyldibenzoic acid. This framework features hydrophobic lozenge-shaped pores and demonstrates high thermal stability, indicating potential in various applications (Reimer, Reinsch, Inge, & Stock, 2015).

Interpenetrated Polythreading Networks

Wang et al. (2015) developed 3-D interpenetrated polythreading networks using NiII/CoII, 4,4′-sulfonyldibenzoic acid, and N-donor ligand. These complexes form unique interpenetrated networks with potential in material science (Wang, Shen, Zhou, Li, Zhou, Ye, Wang, Liu, & Wang, 2015).

Interfacial Polycondensation

Stephens (1959) reported on the synthesis of soluble polyamides using 4,4′-sulfonyldibenzoic acid. These polymers demonstrate varying properties based on their composition, indicating their utility in polymer science (Stephens, 1959).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-carboxyphenyl)sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJQLYOMPSJVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279360 | |

| Record name | 4,4'-Sulfonyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Sulfonyldibenzoic acid | |

CAS RN |

2449-35-6 | |

| Record name | 2449-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfonyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dicarboxydiphenyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)